

An In-Depth Technical Guide to ICI-204448: A Peripherally Selective κ -Opioid Agonist

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Compound of Interest

Compound Name: ICI-204448

Cat. No.: B1674350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and pharmacological characteristics of **ICI-204448**, a potent and peripherally selective κ -opioid receptor (KOR) agonist. This document synthesizes critical data on its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Core Molecular and Chemical Properties

ICI-204448 is a synthetic compound designed to act as a κ -opioid agonist with limited penetration of the central nervous system (CNS).^{[1][2]} Its chemical name is (RS)-[3-[1-[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidiny)ethyl]phenoxy]acetic acid hydrochloride. The key physicochemical properties of **ICI-204448** are summarized in the table below.

Property	Value
Molecular Formula	C23H26Cl2N2O4 (free base)[2]
C23H26Cl2N2O4.HCl (hydrochloride salt)	
Molecular Weight	465.37 g/mol (free base)[2]
501.84 g/mol (hydrochloride salt)	
CAS Number	121264-04-8
Appearance	Powder
Solubility	Soluble to 100 mM in DMSO
Storage	Room temperature for short-term; -20°C for long-term (up to 1 month); -80°C for extended periods (up to 6 months)[3]

Biological Activity and Mechanism of Action

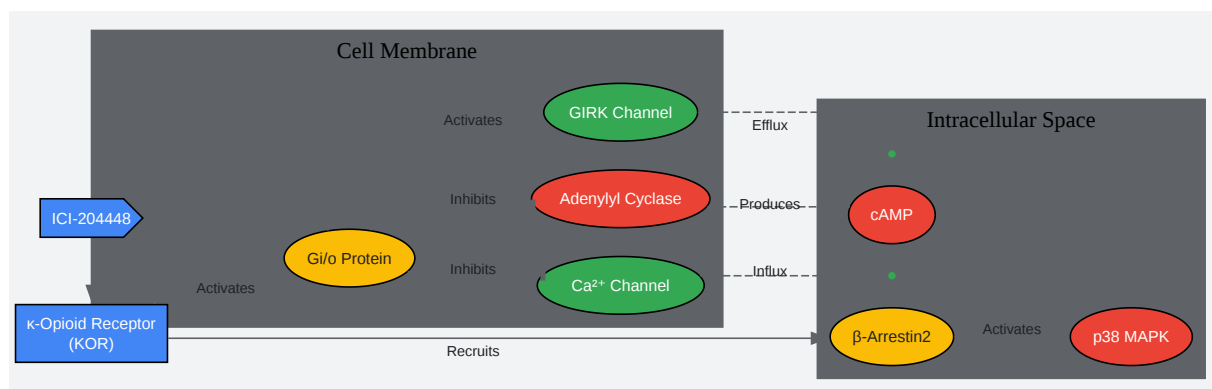
ICI-204448 is a potent agonist of the κ -opioid receptor, a G protein-coupled receptor (GPCR). [1][2] Its primary mechanism of action involves binding to and activating KORs, which are expressed in the central and peripheral nervous systems. Due to its physicochemical properties, **ICI-204448** has limited ability to cross the blood-brain barrier, leading to predominantly peripheral effects.[1]

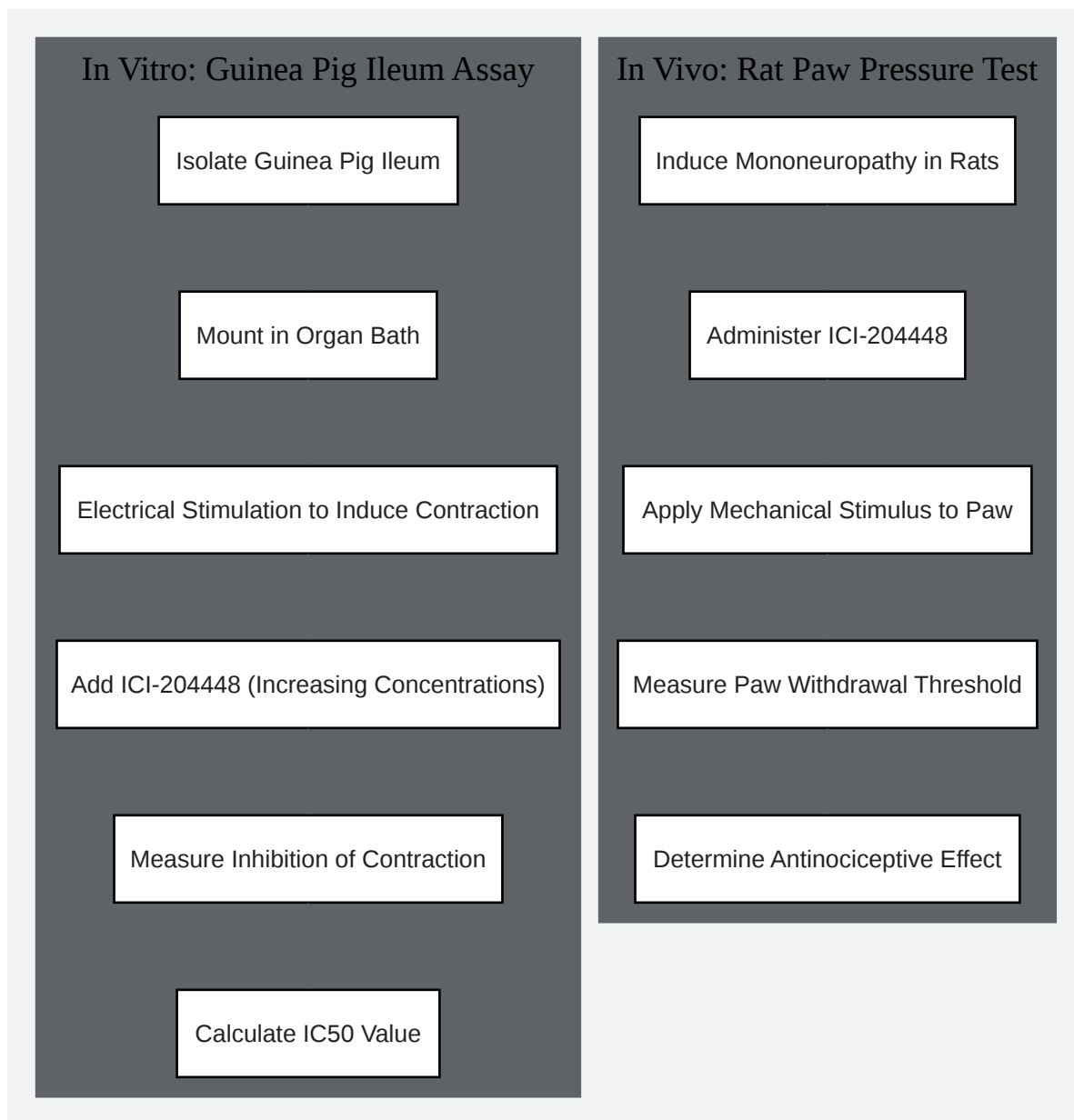
Upon binding to the KOR, **ICI-204448** initiates a signaling cascade that is characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit neurotransmitter release, which are the basis for its analgesic and other pharmacological effects.

While the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by G protein signaling, the recruitment of β -arrestin2 is associated with undesirable side effects like dysphoria and sedation.[4] The development of G protein-biased KOR agonists, which preferentially activate the G protein pathway over β -arrestin2 recruitment,

is an active area of research to create safer therapeutics.[4][5][6] The specific biased agonism profile of **ICI-204448** has not been extensively reported in the available literature.

Kappa-Opioid Receptor Signaling Pathway





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